molecular formula C17H22N2O2S2 B285472 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

カタログ番号 B285472
分子量: 350.5 g/mol
InChIキー: AAEZDRKCAQWFDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2015 and has since been the subject of many scientific studies.

作用機序

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell development and function. By inhibiting BTK, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide can disrupt the signaling pathways that contribute to the growth and survival of cancer cells, as well as the activation of immune cells in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction of cytokine production, and suppression of immune cell activation. These effects contribute to the therapeutic potential of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide in various diseases.

実験室実験の利点と制限

One advantage of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many small molecule inhibitors, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide may have limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the safety and efficacy of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide in humans have not yet been fully established.

将来の方向性

There are several potential future directions for research on 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide, including:
1. Clinical trials to evaluate the safety and efficacy of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide in humans with cancer, autoimmune disorders, and inflammatory diseases.
2. Studies to investigate the potential synergistic effects of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide with other therapies, such as chemotherapy, radiation, or immunotherapy.
3. Development of more potent and selective inhibitors of BTK, based on the structure of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide.
4. Investigation of the mechanisms of resistance to BTK inhibitors, and development of strategies to overcome resistance.
5. Studies to identify biomarkers that can predict response to BTK inhibitors, and to monitor treatment response in patients.
In conclusion, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action, safety, and efficacy in humans.

合成法

The synthesis of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide involves several steps, including the condensation of 4-tert-butyl-2-aminothiazole with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is coupled with 3-bromo-N-(4-methoxyphenyl)propanamide to form the final product.

科学的研究の応用

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.

特性

分子式

C17H22N2O2S2

分子量

350.5 g/mol

IUPAC名

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H22N2O2S2/c1-17(2,3)14-11-23-16(19-14)22-10-9-15(20)18-12-5-7-13(21-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,18,20)

InChIキー

AAEZDRKCAQWFDB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCCC(=O)NC2=CC=C(C=C2)OC

正規SMILES

CC(C)(C)C1=CSC(=N1)SCCC(=O)NC2=CC=C(C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。